molecular formula C15H24N2OS B103990 BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ETHOXYTHIO- CAS No. 16531-19-4

BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ETHOXYTHIO-

Cat. No. B103990
CAS RN: 16531-19-4
M. Wt: 280.4 g/mol
InChI Key: SKSRWOIZZAZJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- is a chemical compound that has been widely used in scientific research. This compound is a thioether derivative of benzamide and has been found to have several applications in the field of biochemistry and pharmacology. In

Scientific Research Applications

Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has been used in several scientific research applications. One of the major applications of this compound is in the study of the role of histone deacetylases (HDACs) in cancer. HDACs are enzymes that play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has been found to be a potent inhibitor of HDACs and has been used to study the effects of HDAC inhibition on cancer cells.

Mechanism Of Action

Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- inhibits HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. The exact mechanism by which HDAC inhibition leads to changes in gene expression is still not fully understood, but it is thought to involve changes in chromatin structure and the recruitment of transcriptional activators and repressors.

Biochemical And Physiological Effects

Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has several biochemical and physiological effects. In addition to its effects on HDACs, this compound has also been found to inhibit other enzymes such as carbonic anhydrase and cholinesterase. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- is its potency as an HDAC inhibitor. This makes it a valuable tool for studying the role of HDACs in cancer and other diseases. However, one of the limitations of this compound is its toxicity. Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- in scientific research. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is also a need for more research on the toxicity of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- and its effects on normal cells.
Conclusion
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- is a valuable tool for studying the role of HDACs in cancer and other diseases. Its potency as an HDAC inhibitor makes it a valuable tool for studying the effects of HDAC inhibition on gene expression. However, its toxicity at high concentrations can limit its use in certain experiments. Future research on the development of more potent and selective HDAC inhibitors and the use of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- in combination with other drugs will be important for the development of new therapies for cancer and other diseases.

Synthesis Methods

Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- can be synthesized by reacting benzoyl chloride with diethylaminoethanethiol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization using a suitable solvent such as ethanol.

properties

CAS RN

16531-19-4

Product Name

BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ETHOXYTHIO-

Molecular Formula

C15H24N2OS

Molecular Weight

280.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide

InChI

InChI=1S/C15H24N2OS/c1-4-17(5-2)12-11-16-15(19)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,16,19)

InChI Key

SKSRWOIZZAZJAN-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)S

SMILES

CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC

Canonical SMILES

CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC

Other CAS RN

16531-19-4

synonyms

N-[2-(Diethylamino)ethyl]-p-ethoxythiobenzamide

Origin of Product

United States

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